molecular formula C22H28GdN3O11 B138120 Gadobenate dimeglumine CAS No. 127000-20-8

Gadobenate dimeglumine

Cat. No.: B138120
CAS No.: 127000-20-8
M. Wt: 667.7 g/mol
InChI Key: MXZROTBGJUUXID-UHFFFAOYSA-K
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Description

Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly the liver and central nervous system. This compound is marketed under the brand name MultiHance and was approved by the FDA in 2004 .

Mechanism of Action

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of this compound are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

This compound is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

This compound distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of this compound’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

Biochemical Analysis

Biochemical Properties

Gadobenate Dimeglumine differs from other GBCAs due to the benzene ring that confers weak protein binding, leading to an increased R1 and R2 relaxivity . This weak protein binding allows this compound to interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

This compound is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . It can influence cell function by enhancing the visibility of lesions with abnormal blood-brain barrier or abnormal vascularity of the brain, spine, and associated tissues .

Molecular Mechanism

This compound develops a large local magnetic field when placed in a magnetic field. This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Temporal Effects in Laboratory Settings

It is known that this compound can stay in the body for months or years after administration .

Dosage Effects in Animal Models

In animal models, this compound has shown to increase the detection of liver lesions in patients with primary malignant hepatic neoplasm

Metabolic Pathways

This compound is mainly distributed to the extracellular space and is excreted through the kidneys (78% to 96%) and feces (0.6% to 4%) . It does not undergo any additional biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues mainly to the extracellular space . It is specifically taken up by hepatocytes and excreted through the biliary system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the reaction of gadolinium chloride with a chelating agent, typically diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of a stable complex. The resulting gadolinium-DTPA complex is then reacted with meglumine to form this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction mixture is typically purified through recrystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Gadobenate dimeglumine primarily undergoes complexation reactions due to the presence of gadolinium, a paramagnetic metal. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are gadolinium chloride, diethylenetriaminepentaacetic acid, and meglumine. The reactions are carried out in aqueous solutions with careful control of pH and temperature to ensure the stability of the complex .

Major Products Formed: The major product formed in these reactions is this compound itself. There are no significant by-products due to the high specificity of the complexation reaction .

Scientific Research Applications

Gadobenate dimeglumine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a contrast agent in various imaging studies to visualize molecular structures and interactions. In biology, it helps in the study of cellular and tissue structures. In medicine, it is extensively used in MRI to diagnose and monitor various conditions, including liver diseases, brain tumors, and vascular abnormalities .

Comparison with Similar Compounds

Gadobenate dimeglumine is often compared with other gadolinium-based contrast agents such as gadopentetate dimeglumine, gadoterate meglumine, and gadobutrol. Compared to these agents, this compound has a higher relaxivity, which translates to better image contrast and resolution. This makes it particularly effective for imaging small lesions and vascular structures .

List of Similar Compounds:
  • Gadopentetate dimeglumine
  • Gadoterate meglumine
  • Gadobutrol
  • Gadodiamide
  • Gadoversetamide

This compound stands out due to its unique benzene ring structure, which contributes to its higher relaxivity and better imaging performance .

Properties

Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences.

CAS No.

127000-20-8

Molecular Formula

C22H28GdN3O11

Molecular Weight

667.7 g/mol

IUPAC Name

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

InChI Key

MXZROTBGJUUXID-UHFFFAOYSA-K

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Color/Form

Hygroscopic powder

density

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

melting_point

124 °C

127000-20-8

Related CAS

113662-23-0 (Parent)

solubility

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

Synonyms

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium
B 19036
B-19036
gadobenate dimeglumine
gadobenic acid
gadobenic acid, dimeglumine salt
gadolinium-benzyloxypropionyl tetraacetate
gadolinium-BOPTA-Dimeg
Gd(BOPTA)2
Gd-BOPTA
MultiHance

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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